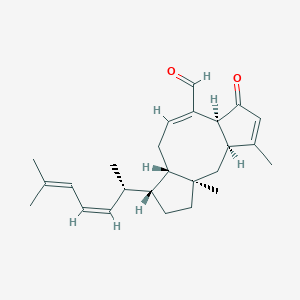
Ophiobolin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ophiobolin G is a bioactive sesterterpenoid compound. It is a member of the ophiobolin family, which are known for their unique 5-8-5 tricyclic skeleton. These compounds are primarily isolated from various fungal species, including Aspergillus and Penicillium. This compound has garnered attention due to its significant cytotoxic activity and potential medicinal value.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ophiobolin G can be synthesized through various chemical reactions involving precursor molecules. The synthetic routes often involve multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of biotechnological approaches, such as employing microbial cell factories like Saccharomyces cerevisiae for de novo production. These methods aim to produce this compound in a cost-effective and efficient manner.
Analyse Chemischer Reaktionen
Types of Reactions: Ophiobolin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities
Wissenschaftliche Forschungsanwendungen
Ophiobolin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for synthesizing other bioactive compounds. Its unique structure makes it a valuable compound for chemical research.
Biology: The compound has been studied for its cytotoxic activity against cancer cells. It shows potential as an anticancer agent.
Medicine: this compound and its derivatives are being investigated for their medicinal properties, including their ability to inhibit the growth of various pathogens.
Industry: The compound is used in the development of new drugs and other bioactive products. Its production through microbial cell factories is an area of active research.
Wirkmechanismus
The mechanism by which Ophiobolin G exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective against cancer cells and other pathogens.
Vergleich Mit ähnlichen Verbindungen
Ophiobolin G is compared with other similar compounds, such as ophiobolin A, B, and C. While these compounds share a similar tricyclic skeleton, this compound is unique in its cytotoxic activity and potential medicinal value. The differences in their chemical structures and biological activities highlight the uniqueness of this compound.
List of Similar Compounds
Ophiobolin A
Ophiobolin B
Ophiobolin C
Eigenschaften
CAS-Nummer |
90108-63-7 |
|---|---|
Molekularformel |
C25H34O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1 |
InChI-Schlüssel |
RKNMPQSLAZUFIT-IGPSIJAESA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C |
Kanonische SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


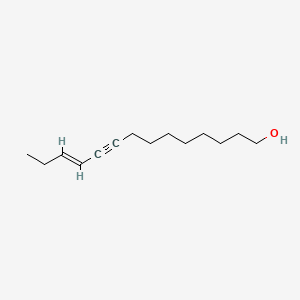
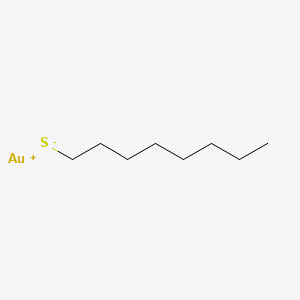
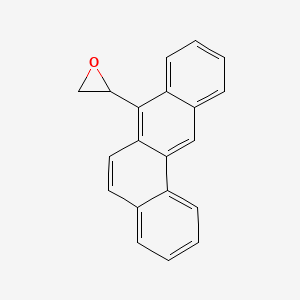
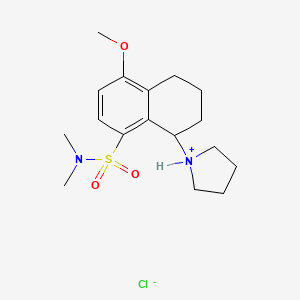
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)
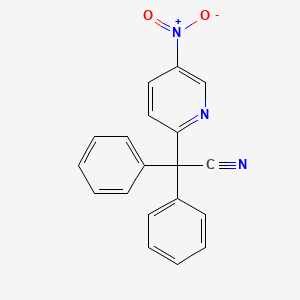
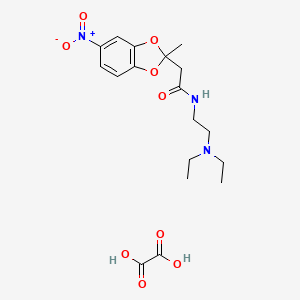

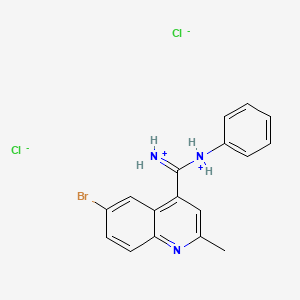
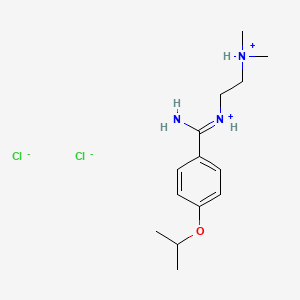
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
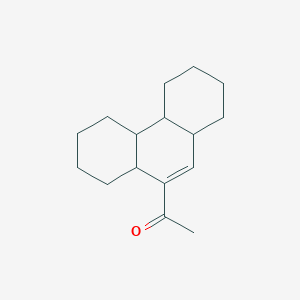
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)

